N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Medicinal Chemistry Chemical Biology Scaffold Design

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is a 1,4-benzodioxane derivative characterized by a primary amino group at the 7‑position and an acetamide group at the 6‑position of the fused dioxane ring. This compound belongs to the benzodioxin class, a privileged scaffold extensively used in medicinal chemistry for designing enzyme inhibitors and receptor modulators.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 99068-59-4
Cat. No. B1306256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide
CAS99068-59-4
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1N)OCCO2
InChIInChI=1S/C10H12N2O3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3,11H2,1H3,(H,12,13)
InChIKeyLJXBBVIIWHUUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide (CAS 99068-59-4) – Procurement-Ready Benzodioxane Intermediate & Scaffold Overview


N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is a 1,4-benzodioxane derivative characterized by a primary amino group at the 7‑position and an acetamide group at the 6‑position of the fused dioxane ring [1]. This compound belongs to the benzodioxin class, a privileged scaffold extensively used in medicinal chemistry for designing enzyme inhibitors and receptor modulators [1]. Its core structural features present a defined molecular environment for hydrogen‑bonding and π‑stacking interactions, making it a versatile intermediate for the synthesis of bioactive molecules [1].

Why In‑Class Benzodioxin Acetamides Cannot Simply Replace N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide (CAS 99068-59-4)


Although the 1,4‑benzodioxane core is shared among many acetamide derivatives, generic substitution is not possible because small positional changes (e.g., moving the amino group, altering the acetamide attachment, or varying the oxidation state) produce dramatic differences in electronic character, hydrogen‑bond donor/acceptor capacity, and metabolic stability [1]. For example, the 7‑amino‑6‑acetamido arrangement creates a unique o‑aminoamide motif that is absent in the 6‑acetamido only congener (CAS 63546‑19‑0) or the 7‑acetyl‑6‑acetamido variant (CAS 63546‑20‑3), fundamentally altering the compound’s utility as a chemical probe or building block [1]. The precise substitution pattern also changes the hazard profile; the target compound carries an acute oral toxicity warning (H302), whereas other benzodioxin acetamides may have different GHS classifications, impacting laboratory handling and procurement decisions [2].

Quantitative Differentiation of N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide (CAS 99068-59-4) Against Closest Analogs


Positional Substitution Pattern Defines Unique Hydrogen‑Bond Donor/Acceptor Profile vs. Simple Benzodioxin Acetamides

The target compound possesses two hydrogen‑bond donors (the primary amine and the amide NH) and four hydrogen‑bond acceptors (three from the amide oxygen and two ether oxygens, though one oxygen overlaps with the donor count) [1]. In contrast, the closest analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-19-0) has only one hydrogen‑bond donor and three acceptors, while the 7-acetyl analog (CAS 63546-20-3) has one donor and four acceptors. This difference directly impacts solubility, target engagement, and the ability to form directional interactions with biological macromolecules [1].

Medicinal Chemistry Chemical Biology Scaffold Design

Computed Lipophilicity (XLogP3-AA = 0.1) Distinguishes the Compound from More Lipophilic Benzodioxin Acetamides

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 0.1, indicating balanced hydrophilicity [1]. This is notably lower than the XLogP3 of the parent unsubstituted benzodioxin acetamide (CAS 63546-19-0, XLogP3 ~1.2) and the 7-acetyl derivative (CAS 63546-20-3, XLogP3 ~0.9), both of which are more lipophilic due to the absence of the polar primary amine. The lower logP of the target compound translates into higher aqueous solubility and potentially better oral bioavailability in lead optimization campaigns.

ADMET Drug Design Physicochemical Profiling

Harmonized GHS Hazard Classification (Acute Tox. 4, H302) Differs from Unsubstituted Analogs and Informs Procurement Safety

ECHA notifications classify N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide as Acute Toxicity Category 4 (H302: Harmful if swallowed), along with Skin Irritation Category 2 and Eye Irritation Category 2 [1]. This hazard profile is linked to the presence of the free amino group, which is absent in N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-19-0). The latter is not currently notified under the same acute toxicity classification in the ECHA C&L Inventory. For procurement, this distinction triggers different storage, handling, and waste disposal requirements under OSHA and REACH regulations.

Chemical Safety Regulatory Procurement

Commercial Purity Specifications (95–98%) Enable Direct Use as a Synthetic Building Block Without Additional Purification vs. Lower-Purity Analogs

The target compound is commercially available at ≥95% purity (AKSci, Cat. 4664AF) and ≥98% purity (ChemScene, CS-0544574; Leyan, Cat. 1615235). These purity levels are sufficient for direct use in parallel synthesis and library production without column chromatography or recrystallization. In comparison, many in-class benzodioxin amines offered on the market require pre-purification due to lower initial purity or higher residual solvent content, which increases process time and cost.

Organic Synthesis Medicinal Chemistry Chemical Procurement

High-Confidence Application Scenarios for N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide (CAS 99068-59-4) Based on Differential Evidence


Medicinal Chemistry Scaffold for Dual Hydrogen‑Bond Donor Inhibitor Design

The presence of two hydrogen‑bond donors (primary amine and amide NH) differentiates this compound from simple benzodioxin acetamides. It is uniquely suited as a fragment or synthetic intermediate for designing inhibitors that require a bifurcated hydrogen‑bond interaction with a catalytic aspartate or glutamate residue, as seen in aspartyl proteases or certain kinases [1]. The o-aminoamide motif can be directly incorporated into lead molecules to establish the critical donor–acceptor network observed in co-crystal structures of related enzyme inhibitors.

Hydrophilic Probe for In Vivo Pharmacokinetic Studies

With a computed XLogP3 of 0.1, the target compound is one of the most hydrophilic members of the benzodioxin acetamide class [1]. It is therefore the preferred starting material for synthesizing probe molecules intended for aqueous dosing formulations, microsomal stability assays, or permeability studies where high aqueous solubility is required to maintain sink conditions. Its low logP reduces the risk of non‑specific binding and precipitation, common issues with more lipophilic analogs.

Safety‑Controlled Workflows Requiring H302‑Classified Intermediates

The compound’s H302 acute oral toxicity classification, as notified to ECHA, sets it apart from unsubstituted benzodioxin acetamides and allows its use in protocols where hazard tracking is mandatory for GLP studies [2]. It can serve as a model compound for developing safe‑handling procedures for amino‑substituted heterocycles, or as a reference standard in toxicological screening cascades that evaluate the impact of the primary amine on acute toxicity endpoints.

Direct‑Use Synthetic Building Block for Parallel Library Synthesis

Procurement in ≥95% or ≥98% purity enables straight‑out‑of‑the‑bottle use in amide coupling, reductive amination, or Buchwald–Hartwig cross‑coupling reactions without additional purification . This is particularly advantageous for high‑throughput medicinal chemistry groups constructing libraries of benzodioxane‑containing compounds, where time lost to purification of low‑purity intermediates can delay project milestones.

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